7-bromo-4aH-thieno[3,2-d]pyrimidin-4-one
Description
7-Bromo-4aH-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a fused thieno-pyrimidinone scaffold with a bromine atom at position 6. Its molecular formula is C₆H₃BrN₂OS, and it has a molar mass of 231.07 g/mol (CAS: 31169-25-2) . The compound is part of a broader class of thieno-pyrimidinones, which are valued in medicinal chemistry for their structural similarity to purines and pyrimidines, enabling interactions with biological targets such as kinases and enzymes . The bromine substitution at position 7 enhances electrophilicity, making it a versatile intermediate for further functionalization via cross-coupling reactions . Synonyms include 7-bromo-3H-thieno[3,2-d]pyrimidin-4-one and 7-bromo-4-hydroxythieno[3,2-d]pyrimidine .
Properties
Molecular Formula |
C6H3BrN2OS |
|---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
7-bromo-4aH-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H3BrN2OS/c7-3-1-11-5-4(3)8-2-9-6(5)10/h1-2,5H |
InChI Key |
QOJZOCHDRCZINL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=NC(=O)C2S1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4aH-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene, can also yield the desired product .
Industrial Production Methods
Industrial production of 7-bromo-4aH-thieno[3,2-d]pyrimidin-4-one may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-bromo-4aH-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
7-bromo-4aH-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used in the development of anticancer agents, kinase inhibitors, and other therapeutic compounds
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 7-bromo-4aH-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt key signaling pathways involved in cell proliferation and survival, making it effective as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Thieno-pyrimidinones vary in substitution patterns, which critically influence their physicochemical and biological properties. Below is a comparative analysis:
Physicochemical Properties
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